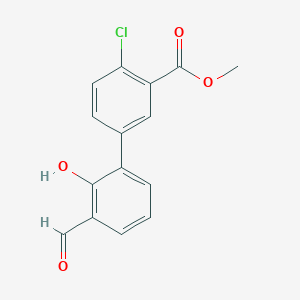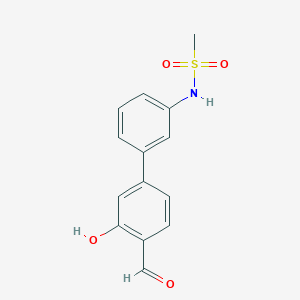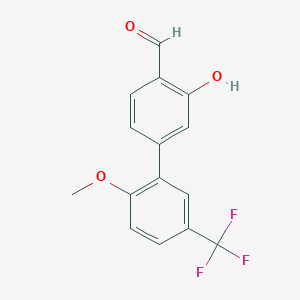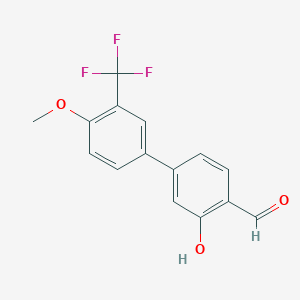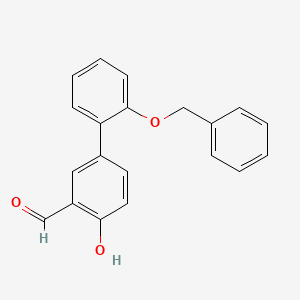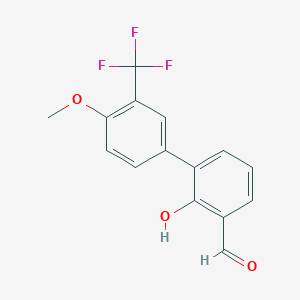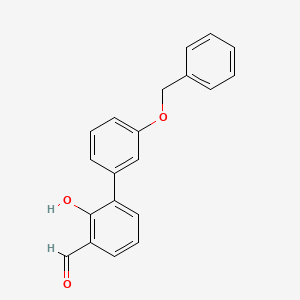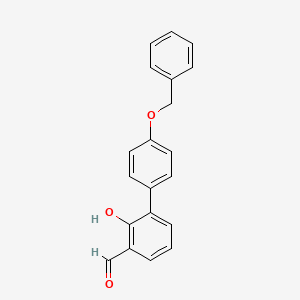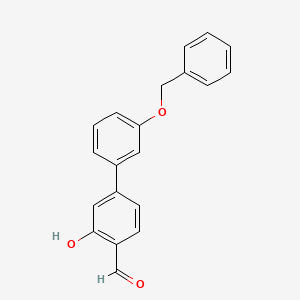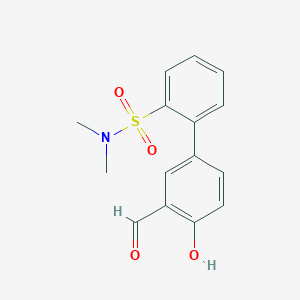
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline powder that is soluble in water, methanol, and ethanol. 4-DMSFP is a derivative of phenol and has been used in various studies to investigate its biochemical and physiological effects.
作用机制
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the production of reactive oxygen species, which are involved in cellular signaling and apoptosis.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism.
实验室实验的优点和局限性
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water, methanol, and ethanol. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in organic solvents, making it difficult to use in some experiments. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a relatively new compound, so there is limited information available regarding its biochemical and physiological effects.
未来方向
There are several potential future directions for research on 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. These include further investigation into the biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential applications in drug development and drug metabolism. In addition, further research could be conducted into the mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential as an inhibitor of reactive oxygen species. Finally, further research could be conducted into the development of new derivatives of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential use in other applications, such as catalysis and drug delivery.
合成方法
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by reacting 2-formylphenol with N,N-dimethylsulfamoyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. The first step involves the formation of an intermediate compound, which is then reacted with N,N-dimethylsulfamoyl chloride to form the final product, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%.
科学研究应用
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, drug metabolism, and as a substrate for the synthesis of other compounds. It has also been used in studies of the role of reactive oxygen species in cellular signaling and apoptosis. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used to study the mechanisms of action of various drugs, including antibiotics and antineoplastic agents.
属性
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOSUFBBPKFEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

